![molecular formula C16H19N5 B2943798 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 872622-88-3](/img/structure/B2943798.png)
1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry.
作用机制
Target of Action
The primary target of 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as S3QEL 2, is the outer Q-binding site of the mitochondrial respiratory complex III (IIIQo) . This site is the primary source of mitochondrial reactive oxygen species (ROS), which are implicated in a broad range of ROS-mediated signaling and pathology .
Mode of Action
S3QEL 2 acts as a selective inhibitor of superoxide production from the IIIQo site . It does this without altering oxidative phosphorylation, meaning it can reduce the production of harmful ROS without disrupting the essential process of energy production within the cell .
Biochemical Pathways
By inhibiting superoxide production at the IIIQo site, S3QEL 2 can influence several biochemical pathways. For instance, it can lower the induction of Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that responds to decreased oxygen in the cellular environment . This can have downstream effects on a variety of cellular processes, including cell survival, angiogenesis, and energy metabolism .
Result of Action
The inhibition of superoxide production by S3QEL 2 can have several beneficial effects at the molecular and cellular levels. For example, it has been shown to protect against ROS-induced, JNK-mediated cell stress in pancreatic beta-cells . It can also decrease the oxidative stress-induced apoptosis that limits the yield of functional β-cells from intact islets .
Action Environment
The action, efficacy, and stability of S3QEL 2 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where this solvent is present . Additionally, the compound’s ability to inhibit superoxide production without disrupting oxidative phosphorylation suggests that it may be particularly effective in environments where ROS production is high, such as in cells under oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as 3,4-dimethylphenylhydrazine and a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base like sodium ethoxide in ethanol under reflux conditions .
-
N-Propylation:
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of automated synthesis platforms can help in the efficient production of this compound.
化学反应分析
Types of Reactions
1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert any carbonyl groups back to alcohols or amines .
-
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce different substituents on the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various N-alkylated or N-acylated derivatives.
科学研究应用
1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
-
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
-
Biology: : This compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can help in understanding its mechanism of action.
-
Medicine: : It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant pharmacological properties.
-
Industry: : In the pharmaceutical industry, this compound can be used in the development of new drugs and as a reference compound in drug discovery.
相似化合物的比较
Similar Compounds
1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but with an ethyl group instead of a propyl group.
1-(3,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a methyl group instead of a propyl group.
Uniqueness
1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the propyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-4-7-17-15-14-9-20-21(16(14)19-10-18-15)13-6-5-11(2)12(3)8-13/h5-6,8-10H,4,7H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFGPXXEHUUIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)
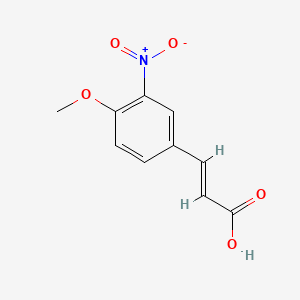
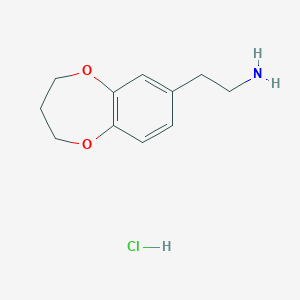
![4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)
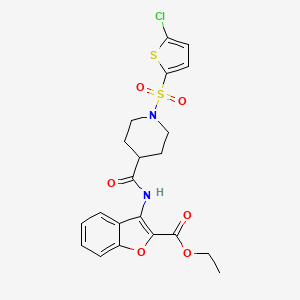
![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)
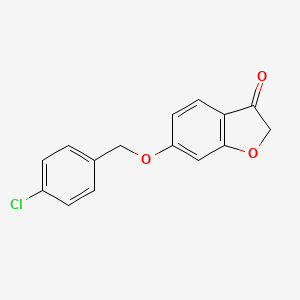
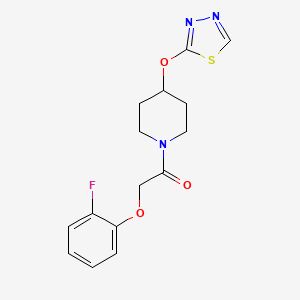
![(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid](/img/structure/B2943727.png)
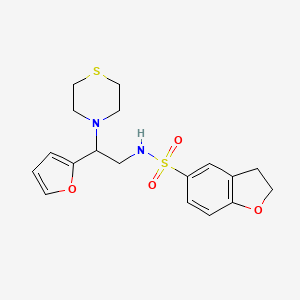
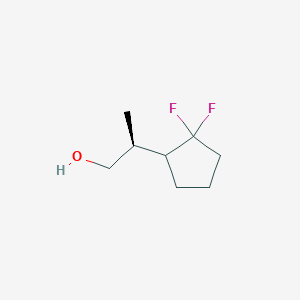
![1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2943732.png)
![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2943733.png)
![N-(2,3-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2943738.png)
